N-(Carboxyaminomethyl)urea

Microbial degradation Slow-release fertilizer Enzyme kinetics

N-(Carboxyaminomethyl)urea (CHEBI:15569; C₃H₇N₃O₃; MW 133.11) is a ureas-class compound and the conjugate acid of N-(carboxylatoaminomethyl)urea. It functions as the obligate, short-lived intermediate in the microbial degradation of methylenediurea, a urea-formaldehyde slow-release fertilizer.

Molecular Formula C3H7N3O3
Molecular Weight 133.11 g/mol
Cat. No. B1203381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Carboxyaminomethyl)urea
Molecular FormulaC3H7N3O3
Molecular Weight133.11 g/mol
Structural Identifiers
SMILESC(NC(=O)N)NC(=O)O
InChIInChI=1S/C3H7N3O3/c4-2(7)5-1-6-3(8)9/h6H,1H2,(H,8,9)(H3,4,5,7)
InChIKeyHEQOQFYJHRGZCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Carboxyaminomethyl)urea Procurement Guide: What Differentiates This Urea Derivative from Analogs


N-(Carboxyaminomethyl)urea (CHEBI:15569; C₃H₇N₃O₃; MW 133.11) is a ureas-class compound and the conjugate acid of N-(carboxylatoaminomethyl)urea [1]. It functions as the obligate, short-lived intermediate in the microbial degradation of methylenediurea, a urea-formaldehyde slow-release fertilizer [2]. Unlike common urea derivatives such as allophanic acid or hydantoic acid, this compound contains an aminomethyl spacer between its urea core and a terminal carbamate group, which dictates its unique spontaneous decarboxylation fate and precludes direct substitution with its closest structural analogs [3].

Why N-(Carboxyaminomethyl)urea Cannot Be Replaced by Hydantoic Acid or Allophanic Acid in Research and Industrial Workflows


Although N-(Carboxyaminomethyl)urea, allophanic acid, and hydantoic acid all contain urea and carboxylic acid functionalities, their structural differences create divergent stability and reactivity profiles that preclude generic substitution [1]. Allophanic acid (urea-1-carboxylic acid) lacks the aminomethyl linker and forms stable allophanate salts, while hydantoic acid (N-carbamoylglycine) cyclizes to hydantoin under mild conditions [2]. In contrast, N-(Carboxyaminomethyl)urea is distinguished by its spontaneous, non-enzymatic decarboxylation to N-(aminomethyl)urea and CO₂, a property that makes it uniquely suited—and exclusively required—for studies of methylenediurea degradation kinetics, slow-release fertilizer mechanism elucidation, and enzyme-substrate specificity mapping where a self-eliminating carboxy intermediate is essential [3]. Procurement of a close analog would either introduce uncontrolled stability or fail to recapitulate the degradation pathway.

Quantitative Differentiation Evidence for N-(Carboxyaminomethyl)urea Against Closest Analogs


Spontaneous Decarboxylation Rate Differentiates N-(Carboxyaminomethyl)urea from Non-Labile Allophanic Acid

N-(Carboxyaminomethyl)urea undergoes spontaneous decarboxylation to N-(aminomethyl)urea and CO₂ without enzyme catalysis, a reaction classified as 'spontaneous' by both IUBMB and BRENDA enzyme databases [1]. This non-enzymatic step is integral to the methylenediurea degradation cascade. In contrast, allophanic acid (allophanate) is stable under physiological conditions and requires allophanate hydrolase (EC 3.5.1.54) for enzymatic decarboxylation; spontaneous decarboxylation of allophanate is reported only under acidic extraction conditions and is considered an analytical artifact that complicates detection rather than a pathway-relevant event [2]. The intrinsic lability of N-(Carboxyaminomethyl)urea is thus a mechanistic requirement, not a liability, and is entirely absent in its closest urea-carboxylic acid comparator.

Microbial degradation Slow-release fertilizer Enzyme kinetics

Position in the Methylenediurea Degradation Pathway Confers Unique Substrate Specificity for Methylenediurea Deaminase

N-(Carboxyaminomethyl)urea is the first hydrolytic product of methylenediurea deaminase (EC 3.5.3.21) acting on methylenediurea, with the reaction: methylenediurea + H₂O → N-(Carboxyaminomethyl)urea + NH₃ [1]. The enzyme from Ochrobactrum anthropi UF4 acts on multiple methyleneurea condensates (methylenediurea, dimethylenetriurea, trimethylenetetraurea) but N-(Carboxyaminomethyl)urea is the specific intermediate generated from the smallest substrate unit [2]. Neither hydantoic acid nor allophanic acid serves as a substrate or product of methylenediurea deaminase, as they lack the terminal aminomethyl group required for subsequent spontaneous decarboxylation and hydrolysis [3]. The enzyme's substrate promiscuity does not extend to compounds lacking the methylene-urea backbone structure.

Methylenediurea deaminase Substrate specificity Ureaform degradation

pH-Dependent Stability Profile Contrasts with Hydantoic Acid Cyclization Behavior

The enzyme activity data for methylenediurea deaminase indicates that at pH 7, approximately 25% of maximal activity is observed, increasing to about 70% at pH 9.5 [1]. While this directly measures enzyme activity rather than intrinsic compound stability, it reflects the pH range over which N-(Carboxyaminomethyl)urea is generated and consumed in the degradation pathway. Hydantoic acid, by contrast, undergoes acid-catalyzed cyclization to hydantoin, a competing reaction pathway that is absent in N-(Carboxyaminomethyl)urea due to the aminomethyl spacer preventing ring closure [2]. This structural feature eliminates a major degradation route that complicates handling and analytical quantification of hydantoic acid.

pH stability Decarboxylation Urea derivative

Evidence-Backed Application Scenarios Where N-(Carboxyaminomethyl)urea Delivers Unique Value


Enzymatic Characterization of Methylenediurea Deaminase and Related Amidohydrolases

N-(Carboxyaminomethyl)urea serves as the authentic, pathway-derived product standard for methylenediurea deaminase (EC 3.5.3.21 / EC 3.5.1.141) activity assays. Its spontaneous decarboxylation provides a built-in kinetic readout via CO₂ release or coupled detection of N-(aminomethyl)urea [1]. No alternative compound can substitute for this role, as the enzyme's catalytic mechanism is specifically adapted to generate this labile intermediate. Procurement of the compound enables direct measurement of enzyme kinetics, inhibitor screening, and structural studies of the ureaform degradation pathway in Ochrobactrum anthropi and related soil bacteria [2].

Mechanistic Elucidation of Slow-Release Urea-Formaldehyde Fertilizer Degradation

Understanding the environmental fate of urea-formaldehyde (ureaform) slow-release fertilizers requires identification and quantification of degradation intermediates in soil matrices. N-(Carboxyaminomethyl)urea is the first stable intermediate detectable after enzymatic hydrolysis of methylenediurea, and its transient nature governs nitrogen release kinetics [1]. Researchers developing LC-MS/MS or GC-MS methods for fertilizer degradation studies must use an authentic standard of N-(Carboxyaminomethyl)urea to calibrate retention times and fragmentation patterns, as the compound's unique carbamate-urea structure produces diagnostic ions not generated by allophanic acid or hydantoic acid surrogates [3].

Microbial Pathway Engineering and Bioremediation Research

The atzF or analogous gene clusters encoding methylenediurea degradation enzymes are targets for engineering enhanced nitrogen utilization or bioremediation of ureaform-contaminated soils. N-(Carboxyaminomethyl)urea is the critical intermediate that links the initial deamination step to subsequent mineralization, and its intracellular accumulation or depletion serves as a functional readout of pathway flux [1]. Genetic knockout studies, metabolomic profiling, and flux balance analyses in Cupriavidus pauculus or Agrobacterium radiobacter require this compound as an analytical reference standard to confirm pathway activity and intermediate identity [2].

Quality Control Reference for Urea-Formaldehyde Polymer Degradation Studies

Industrial quality control laboratories analyzing the degradation profile of urea-formaldehyde resins or controlled-release fertilizers can utilize N-(Carboxyaminomethyl)urea as a marker compound to distinguish enzymatic from purely chemical degradation. The presence of this intermediate in soil incubation eluates confirms microbial involvement in the degradation process, enabling root-cause analysis of fertilizer performance failures or environmental persistence anomalies [1]. Its distinct chromatographic behavior relative to other methyleneurea oligomers makes it a valuable process-specific tracer [3].

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